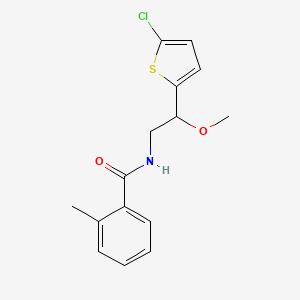

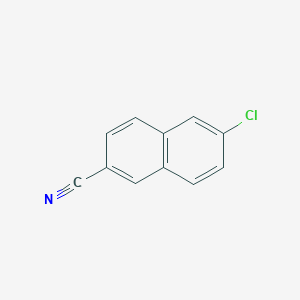

![molecular formula C25H21ClN2O2S B2880802 2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 892281-88-8](/img/structure/B2880802.png)

2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the thione group could potentially have interesting effects on the molecule’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar thione and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Chemosensor Development

A study by Jamasbi et al. (2021) described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors. These compounds, including 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, demonstrated remarkable sensitivity towards Hg2+ ions, showcasing an obvious color change from white to light pink in the presence of Hg2+ in an ethanol solution. This property is significant for environmental monitoring and detection of mercury ions, which are hazardous pollutants (Jamasbi et al., 2021).

Novel Synthesis Methods

Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds closely related to the one . These derivatives are important in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis process involves the cyclization of certain barbituric acid derivatives or high-temperature condensation of salicyl alcohol with 6-chlorouracil, indicating a versatile approach to creating pharmacologically relevant compounds (Osyanin et al., 2014).

Antimicrobial Applications

Research by El-Agrody et al. (2011) focused on the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which include the structural motif of the queried compound. These new compounds were evaluated for their antimicrobial activities, showcasing the potential of chromeno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents. This study highlights the compound's relevance in addressing the growing concern over antibiotic resistance (El-Agrody et al., 2011).

Corrosion Inhibition

Mahgoub et al. (2010) explored the use of heterocyclic compounds, including pyrimidine-thione derivatives, as corrosion inhibitors for carbon steel in cooling water systems. Although not directly mentioning the exact compound , this research indicates that derivatives of chromeno[2,3-d]pyrimidine-4(5H)-thione could have applications in industrial corrosion protection. This underscores the compound's potential utility in materials science and engineering (Mahgoub et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyridopyrimidines, have been shown to target a variety of therapeutic targets .

Mode of Action

For instance, meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Biochemical Pathways

Compounds with similar structures have been shown to have a significant impact on various biochemical pathways .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxic activities against various cell lines .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O2S/c1-15-5-3-7-19(13-15)28-23(16-9-11-18(26)12-10-16)27-24(31)20-14-17-6-4-8-21(29-2)22(17)30-25(20)28/h3-13,23H,14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNLQUSNJOYMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=CC=C4OC)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)